molecular formula C20H28O2 B1232794 Butyl-delta(9)-tetrahydrocannabinol CAS No. 60008-00-6

Butyl-delta(9)-tetrahydrocannabinol

Cat. No.: B1232794
CAS No.: 60008-00-6
M. Wt: 300.4 g/mol
InChI Key: QHCQSGYWGBDSIY-HZPDHXFCSA-N
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Description

Butyl-delta(9)-tetrahydrocannabinol is a synthetic cannabinoid that is structurally related to delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis This compound is characterized by the substitution of a butyl group at the ninth carbon position of the tetrahydrocannabinol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl-delta(9)-tetrahydrocannabinol typically involves the alkylation of delta(9)-tetrahydrocannabinol with butyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common reagents include butyl bromide or butyl chloride, and the reaction is often catalyzed by a strong base such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and recrystallization, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl-delta(9)-tetrahydrocannabinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, altering its pharmacological properties.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is typical.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound, each with unique pharmacological profiles.

Scientific Research Applications

Butyl-delta(9)-tetrahydrocannabinol has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of cannabinoids.

    Biology: The compound is studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Research explores its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection.

    Industry: It is used in the development of novel pharmaceuticals and as a tool for studying the pharmacokinetics and pharmacodynamics of cannabinoids.

Mechanism of Action

Butyl-delta(9)-tetrahydrocannabinol exerts its effects primarily through interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain sensation, mood, and appetite. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction results in the pharmacological effects observed with this compound.

Comparison with Similar Compounds

    Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis, with a pentyl side chain.

    Delta(8)-tetrahydrocannabinol: A less potent isomer of delta(9)-tetrahydrocannabinol.

    Tetrahydrocannabivarin: A cannabinoid with a propyl side chain, exhibiting different pharmacological properties.

Uniqueness: Butyl-delta(9)-tetrahydrocannabinol is unique due to its butyl side chain, which alters its binding affinity to cannabinoid receptors and its overall pharmacological profile. This modification results in distinct effects compared to other cannabinoids, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h10-12,15-16,21H,5-9H2,1-4H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCQSGYWGBDSIY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208712
Record name Tetrahydrocannabinol-C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60008-00-6
Record name (6aR-trans)-3-Butyl-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60008-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl-delta(9)-tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrocannabinol-C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BUTYL-.DELTA.9-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIC9QAS59U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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